NAcM-COV

DCN1 UBE2M Neddylation

Researchers studying cullin neddylation often face a critical gap: pan-E1 inhibitors like MLN4924 cause global, cytotoxic blockade, while reversible DCN1 ligands yield transient, less potent effects. NAcM-COV (CAS 2089293-81-0) fills this gap with covalent, irreversible binding to the DCN1 PONY domain (PDB: 5V88), enabling sustained and target-specific suppression of the UBE2M-DCN1 interaction. • IC₅₀ of 28 nM in TR-FRET assays; suppresses anchorage-independent growth in DCN1-amplified HCC95 cells at 10 µM. • Paired with NAcM-OPT, enables dissection of irreversible vs. reversible target engagement and residence-time effects. • ≥98% purity; powder stable at -20°C for 3 years; ships at ambient temperature.

Molecular Formula C28H35F3N4O2
Molecular Weight 516.6092
CAS No. 2089293-81-0
Cat. No. B609396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAcM-COV
CAS2089293-81-0
SynonymsNAcM-COV;  NAcM COV; 
Molecular FormulaC28H35F3N4O2
Molecular Weight516.6092
Structural Identifiers
SMILESC=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O
InChIInChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36)
InChIKeyYLLQDHVRMFOGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAcM-COV: Selective Irreversible DCN1 Inhibitor


NAcM-COV (CAS 2089293-81-0) is a small-molecule inhibitor specifically designed to target the N-terminal acetylation-dependent protein-protein interaction between the E2 enzyme UBE2M (Ubc12) and the E3 ligase subunit DCN1 (DCUN1D1) [1]. This interaction is a critical regulatory step in the post-translational modification of cullin proteins by the ubiquitin-like protein NEDD8 (neddylation) [2]. In biochemical assays, NAcM-COV exhibits an IC50 of 28 nM for this interaction [1]. Its covalent, irreversible binding mechanism distinguishes it from reversible DCN1 ligands [2].

Differentiation from Generic Neddylation Inhibitors


Substituting NAcM-COV with a generic neddylation inhibitor like MLN4924 (pevonedistat), which targets the upstream E1 enzyme NAE, fails to replicate its specific mechanism of action, as these agents produce global and often more cytotoxic neddylation blockade [1]. Conversely, substituting with a reversible DCN1-binding analog such as NAcM-OPT results in less sustained and less potent inhibition of cullin neddylation in cellular models [2]. The irreversible, covalent binding mode of NAcM-COV is a key differentiator that directly impacts its potency and duration of effect in specific experimental contexts [2].

Quantitative Comparator Evidence


Potency vs. NAcM-OPT in TR-FRET Assay

In a direct head-to-head comparison within the same study, NAcM-COV demonstrated approximately 2-fold greater potency than its close analog NAcM-OPT in inhibiting the DCN1-UBE2M interaction, as measured by a TR-FRET assay [1].

DCN1 UBE2M Neddylation

Cellular Cullin Neddylation Inhibition

In cellular assays using HCC95 cells, NAcM-COV achieved a more pronounced reduction in cullin neddylation compared to NAcM-OPT when both were used at an equivalent concentration of 10 µM [1]. This demonstrates that the covalent binding mode translates to enhanced functional inhibition in a living cell model.

Cullin neddylation CUL1 CUL3

Covalent Irreversible Binding Mechanism

NAcM-COV is characterized as an irreversible inhibitor of the DCN1-UBE2M interaction, a property not shared by reversible DCN1 binders like NAcM-OPT [1]. This covalent mechanism, confirmed by co-crystal structures, ensures a sustained inhibitory effect that outlasts the presence of unbound drug.

Covalent Inhibitor Irreversible Binding DCN1

Selectivity Over Acetyl-Amide Binding Proteins

NAcM-COV demonstrates high selectivity for the DCN1 acetyl-amide binding site, showing minimal activity against a panel of other proteins that also utilize this type of interaction domain [1].

Selectivity Acetyl-amide binding DCN1

Anchorage-Independent Growth Suppression

In a cellular model of tumorigenicity (soft agar colony formation assay), treatment with NAcM-COV at 10 µM potently suppressed anchorage-independent growth of HCC95 cells, a line harboring DCN1 gene amplification [1]. This effect was not observed with the negative control analog NAcM-NEG, linking the phenotype directly to target engagement.

Anchorage-independent growth DCN1 amplification Cancer

Co-Crystal Structure of Covalent Binding

A high-resolution (1.50 Å) co-crystal structure of NAcM-COV bound to the DCN1 PONY domain has been solved (PDB ID: 5V88) [1]. This structure definitively shows the compound forming a covalent bond with Cys115 in the acetyl-amide binding pocket of DCN1, confirming the irreversible mechanism of action [1].

Co-crystal structure Covalent adduct DCN1

Recommended Application Scenarios


DCN1-Amplified Cancer Models

The most direct and validated application of NAcM-COV is in studying the function of DCN1 in cancer cell lines harboring DCN1 gene amplification, such as the HCC95 lung squamous cell carcinoma line. As demonstrated by the suppression of anchorage-independent growth at 10 µM, NAcM-COV provides a functional tool to probe the dependency of these cells on the DCN1-UBE2M interaction for their transformed phenotype [1].

Distinguishing DCN1-Specific from Global Neddylation Effects

In experiments designed to parse the specific contribution of the DCN1-UBE2M node to neddylation-dependent processes, NAcM-COV serves as a critical tool to differentiate from pan-neddylation inhibitors like MLN4924 [1]. While MLN4924 blocks the entire NEDD8 conjugation cascade, NAcM-COV provides a more targeted intervention, enabling researchers to attribute phenotypes specifically to this E2-E3 ligase interaction rather than to broader, E1-level inhibition [1].

Covalent vs. Reversible DCN1 Engagement

NAcM-COV, when used in parallel with the reversible analog NAcM-OPT, constitutes a powerful paired toolset for investigating the functional consequences of irreversible versus reversible target engagement. Studies in atherogenesis models have noted that NAcM-COV induces a more potent and sustained reduction in cullin neddylation compared to NAcM-OPT, highlighting its utility for exploring the impact of residence time on DCN1-mediated biology [1].

Structural Biology and Biophysical Studies

The high-resolution co-crystal structure of NAcM-COV bound to DCN1 (PDB: 5V88) provides a solid foundation for structure-based drug design and biophysical studies of this protein-protein interaction [1]. NAcM-COV can be used as a reference ligand in competitive binding assays, thermal shift assays (CETSA), or surface plasmon resonance (SPR) experiments to characterize the binding of new chemical entities to the DCN1 PONY domain [1].

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